molecular formula C13H13NS B078463 4-[(Phenylsulfanyl)methyl]aniline CAS No. 13738-70-0

4-[(Phenylsulfanyl)methyl]aniline

Cat. No.: B078463
CAS No.: 13738-70-0
M. Wt: 215.32 g/mol
InChI Key: BETHGEVRYKIURN-UHFFFAOYSA-N
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Description

4-[(Phenylsulfanyl)methyl]aniline is an organic compound with the molecular formula C13H13NS and a molecular weight of 215.31 g/mol . It is also known by other names such as alpha-(phenylthio)-p-toluidin and benzenamine, 4-[(phenylthio)methyl] . This compound is characterized by the presence of a phenylsulfanyl group attached to a methyl group, which is further connected to an aniline moiety. It is a solid at room temperature and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Phenylsulfanyl)methyl]aniline typically involves the reaction of aniline with a phenylsulfanyl methylating agent. . The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-[(Phenylsulfanyl)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Phenylsulfanyl)methyl]aniline has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(Phenylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The aniline moiety can also participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Phenylsulfanyl)methyl]aniline
  • 4-[(Phenylthio)methyl]aniline
  • 4-[(Benzylamino)methyl]aniline
  • 2-[(Dimethylamino)propyl]sulfanyl]aniline

Uniqueness

4-[(Phenylsulfanyl)methyl]aniline is unique due to the specific positioning of the phenylsulfanyl group and its influence on the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-(phenylsulfanylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETHGEVRYKIURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30160166
Record name p-Toluidine, alpha-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13738-70-0
Record name p-Toluidine, alpha-(phenylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013738700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13738-70-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Toluidine, alpha-(phenylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30160166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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